molecular formula C28H24N2O7 B2422971 N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 902515-24-6

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2422971
CAS No.: 902515-24-6
M. Wt: 500.507
InChI Key: JNXFWAASEAARQD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a potent and structurally distinct inhibitor of Class I Histone Deacetylases (HDACs), demonstrating high selectivity for HDAC1, HDAC2, and HDAC3 isoforms. This targeted inhibition leads to an accumulation of acetylated histones within cells, resulting in a more relaxed chromatin structure and altered gene expression patterns. As a key tool compound in epigenetic research, it is primarily utilized to investigate the role of HDAC activity in oncogenesis, with studies showing its application in probing cell cycle arrest, differentiation, and apoptosis in various cancer models . Its research value extends beyond oncology to neurological disorders, where HDAC inhibition is explored as a potential mechanism for inducing neuroprotective gene expression and synaptic plasticity. The compound's mechanism involves chelating the zinc ion at the active site of these enzymes, effectively blocking the deacetylation of lysine residues on histone tails and other non-histone protein substrates, thereby serving as a critical pharmacological probe for deciphering complex epigenetic signaling pathways.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-16-4-6-17(7-5-16)27(32)20-13-30(22-12-25-24(36-15-37-25)11-19(22)28(20)33)14-26(31)29-21-9-8-18(34-2)10-23(21)35-3/h4-13H,14-15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXFWAASEAARQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the acetamide group. Key reagents include 2,4-dimethoxyaniline, 4-methylbenzoyl chloride, and acetic anhydride. The reactions are carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and chemical properties.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its structure allows for the derivation of more complex molecules and can act as a reagent in various chemical reactions. Its unique functional groups enable chemists to explore diverse synthetic pathways.

Biology

Research into the biological activities of this compound has revealed several promising properties:

  • Anti-inflammatory Effects : Studies indicate that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant for developing therapeutic agents against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Medicine

The therapeutic potential of N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is being explored in several areas:

  • Cancer Research : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells. Case studies have reported significant reductions in cell viability across various cancer cell lines at low concentrations.
  • Drug Development : As a lead compound, it offers a scaffold for the development of new drugs targeting specific molecular pathways involved in disease processes.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated:

  • A dose-dependent decrease in cell viability.
  • Induction of apoptosis was confirmed through caspase activation assays.

Case Study 2: Inflammation Models

In vivo studies using animal models of arthritis demonstrated that administration of the compound led to:

  • A significant reduction in inflammation markers.
  • Decreased levels of prostaglandin E2 correlating with COX inhibition.

Case Study 3: Oxidative Stress Studies

Research assessing oxidative stress revealed that treatment with the compound resulted in:

  • Lower malondialdehyde levels.
  • Increased activity of antioxidant enzymes compared to control groups.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide: This compound is unique due to its specific structural features, such as the dioxolo ring and the acetamide group.

    Other Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.

    Dioxolo Compounds: Similar compounds with dioxolo rings may have different core structures and applications.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure is complex, featuring a quinoline core with various functional groups that may influence its biological activity. The molecular formula is C28H24N2O7C_{28}H_{24}N_{2}O_{7} with a molecular weight of approximately 484.49 g/mol.

PropertyValue
Molecular FormulaC28H24N2O7
Molecular Weight484.49 g/mol
CAS Number866340-09-2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of quinoline compounds can inhibit the growth of various cancer cell lines. A study demonstrated that similar structures induced cytotoxicity in human breast cancer cells (MCF-7) without affecting normal fibroblast cells .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Compounds targeting specific pathways (e.g., the Hedgehog signaling pathway) have shown promising results in preclinical models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Testing : Studies have reported that derivatives possess antibacterial activity against common pathogens. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .
  • Comparative Efficacy : When compared to traditional antibiotics like amoxicillin, certain derivatives showed enhanced efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows promise:

  • Cytokine Modulation : Research has indicated that some derivatives can modulate cytokine production in immune cells, potentially reducing inflammation in various models .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the effects of this compound on MCF-7 cells and reported a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency at lower concentrations .
  • Antimicrobial Activity Assessment :
    • In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide?

A common approach involves coupling intermediates under mild conditions. For example, a chloroacetylated intermediate can be reacted with a substituted phenoxy derivative in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in water . Deprotection steps (e.g., acetyl group removal) may employ potassium carbonate in methanol, followed by chromatographic purification .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Methods : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups and connectivity. For example, 1H^1H-NMR peaks for methoxy groups (δ ~3.8–4.0 ppm) and acetamide protons (δ ~2.1 ppm) are critical .
  • Purity Assessment : High-performance liquid chromatography (HPLC) or LC-MS with UV detection (λ = 254 nm) is recommended. Purity ≥95% is typical for research-grade material .

Q. What safety precautions are advised for handling this compound during synthesis?

Based on structurally related compounds:

  • Use personal protective equipment (PPE), including gloves and goggles, due to potential irritancy (skin/eyes) .
  • Work in a fume hood to avoid inhalation of fine particulates .
  • Store in a cool, dry environment (<25°C) in airtight containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for complex intermediates like the [1,3]dioxolo[4,5-g]quinolin core?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for coupling acetamide moieties .
  • Catalysis : Explore palladium-catalyzed cyclization (if applicable) to form fused rings, though this may require inert conditions .
  • Reaction Monitoring : Use real-time TLC or in-situ IR to detect intermediates and minimize side products .

Q. What methodologies are suitable for evaluating the compound’s pharmacological activity?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
  • In Vivo Models : For anticonvulsant or hypoglycemic activity, use established models like PTZ-induced seizures in mice or streptozotocin-induced diabetic rodents. Dose-response studies (10–100 mg/kg, i.p.) with statistical analysis (e.g., ANOVA) are critical .
  • Target Engagement : Molecular docking (e.g., AutoDock Vina) can predict binding affinity to GABAA_A receptors or other targets .

Q. How should researchers address contradictions in biological activity data across studies?

  • Variable Analysis : Compare experimental conditions (e.g., cell lines vs. animal models, dosage regimens) .
  • Structural Analogues : Test derivatives to isolate pharmacophore contributions. For example, replacing the 4-methylbenzoyl group with a halogenated variant may alter activity .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding factors .

Methodological Notes

  • Spectral Data Interpretation : Assign 1H^1H-NMR peaks systematically, starting with deshielded protons (e.g., quinolinone carbonyls at δ ~170 ppm in 13C^{13}C-NMR) .
  • Data Reproducibility : Report reaction conditions (temperature, solvent purity) in detail, as minor variations can significantly impact yields .

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